3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[221]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- is a complex organic compound characterized by its bicyclic structure and the presence of methoxyphenyl and oxymethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.
Introduction of the methoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction, where the bicyclic core is alkylated with a methoxyphenyl derivative.
Addition of oxymethylene groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxymethylene groups, where nucleophiles like halides or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: The methoxyphenyl group can interact with specific receptors, modulating their activity.
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal transduction: It can influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
Methoxyphenyl compounds: Compounds with methoxyphenyl groups exhibit similar aromatic properties but may differ in their overall structure and reactivity.
Oxymethylene compounds:
Properties
CAS No. |
37003-19-3 |
---|---|
Molecular Formula |
C24H34O3 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[[2-bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C24H34O3/c1-25-23-8-6-18(7-9-23)24(26-14-21-12-16-2-4-19(21)10-16)27-15-22-13-17-3-5-20(22)11-17/h6-9,16-17,19-22,24H,2-5,10-15H2,1H3 |
InChI Key |
WGBUGNRGCZHCSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(OCC2CC3CCC2C3)OCC4CC5CCC4C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.